[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile
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Overview
Description
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile is a complex organic compound known for its unique structure and properties. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a malononitrile group, which is a dicyano derivative. The presence of a long hexadecyl chain adds to its hydrophobic characteristics, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the hexadecyl chain through alkylation reactions. The final step involves the condensation of the quinoline derivative with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.
Scientific Research Applications
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the malononitrile group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Used in the synthesis of dyes and other organic compounds.
Uniqueness
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile stands out due to its long hydrophobic chain and the presence of both quinoline and malononitrile groups. This unique combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C30H41N3 |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[(2E)-2-(1-hexadecylquinolin-4-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-24-22-28(21-20-27(25-31)26-32)29-18-15-16-19-30(29)33/h15-16,18-22,24H,2-14,17,23H2,1H3/b28-21+ |
InChI Key |
OUMFYYPURRVXHH-SGWCAAJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(C#N)C#N)/C2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C#N)C2=CC=CC=C21 |
Origin of Product |
United States |
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